6-Phosphogluconic acid barium salt hydrate
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Overview
Description
6-Phosphogluconic acid barium salt hydrate is a chemical compound with the empirical formula C6H10Ba1.5O10P · xH2O. It is a white powder that is commonly used in biochemical research, particularly in studies involving glucose-6-phosphate dehydrogenase . This compound is an intermediate in the pentose phosphate pathway, which is crucial for cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phosphogluconic acid barium salt hydrate can be synthesized through a multi-step process. Initially, glucose reacts with phosphoric anhydride to form 6-phosphogluconic acid. This intermediate is then reacted with barium hydroxide to produce 6-phosphogluconic acid barium salt .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Phosphogluconic acid barium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other forms of gluconic acid derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: Products include various oxidized forms of gluconic acid.
Reduction: Reduced forms of gluconic acid derivatives.
Substitution: Substituted gluconic acid derivatives with different functional groups.
Scientific Research Applications
6-Phosphogluconic acid barium salt hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It plays a role in studying the pentose phosphate pathway and its intermediates.
Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.
Industry: It is utilized in the production of biochemical reagents and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 6-phosphogluconic acid barium salt hydrate involves its role as an intermediate in the pentose phosphate pathway. It is involved in the enzymatic transfer of hydrogen and the production of NADPH, which is essential for various biosynthetic reactions and antioxidant defense . The compound targets enzymes such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, facilitating their catalytic activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Phosphogluconic acid trisodium salt
- D-Gluconate 6-phosphate barium salt
- D-Sedoheptulose 7-phosphate lithium salt
- D-Erythrose 4-phosphate sodium salt
Uniqueness
6-Phosphogluconic acid barium salt hydrate is unique due to its specific role in the pentose phosphate pathway and its use in glucose-6-phosphate dehydrogenase tests. Its barium salt form provides distinct properties that are advantageous in certain biochemical applications .
Properties
Molecular Formula |
C12H20Ba3O20P2 |
---|---|
Molecular Weight |
958.2 g/mol |
IUPAC Name |
barium(2+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate |
InChI |
InChI=1S/2C6H13O10P.3Ba/c2*7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;/h2*2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;/q;;3*+2/p-6/t2*2-,3-,4+,5-;;;/m11.../s1 |
InChI Key |
AEYFRSCJFDBPKT-SYAJEJNSSA-H |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Origin of Product |
United States |
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